

Physicochemical characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
Cat. No.:	B1356578

[Get Quote](#)

An In-depth Technical Guide to 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical considerations for **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide**. It is important to note that while this compound is commercially available as a research chemical, detailed experimental data on its properties and biological activity are limited in publicly accessible scientific literature. Therefore, much of the quantitative data and experimental protocols presented herein are based on established principles of organic chemistry and data from structurally analogous compounds. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

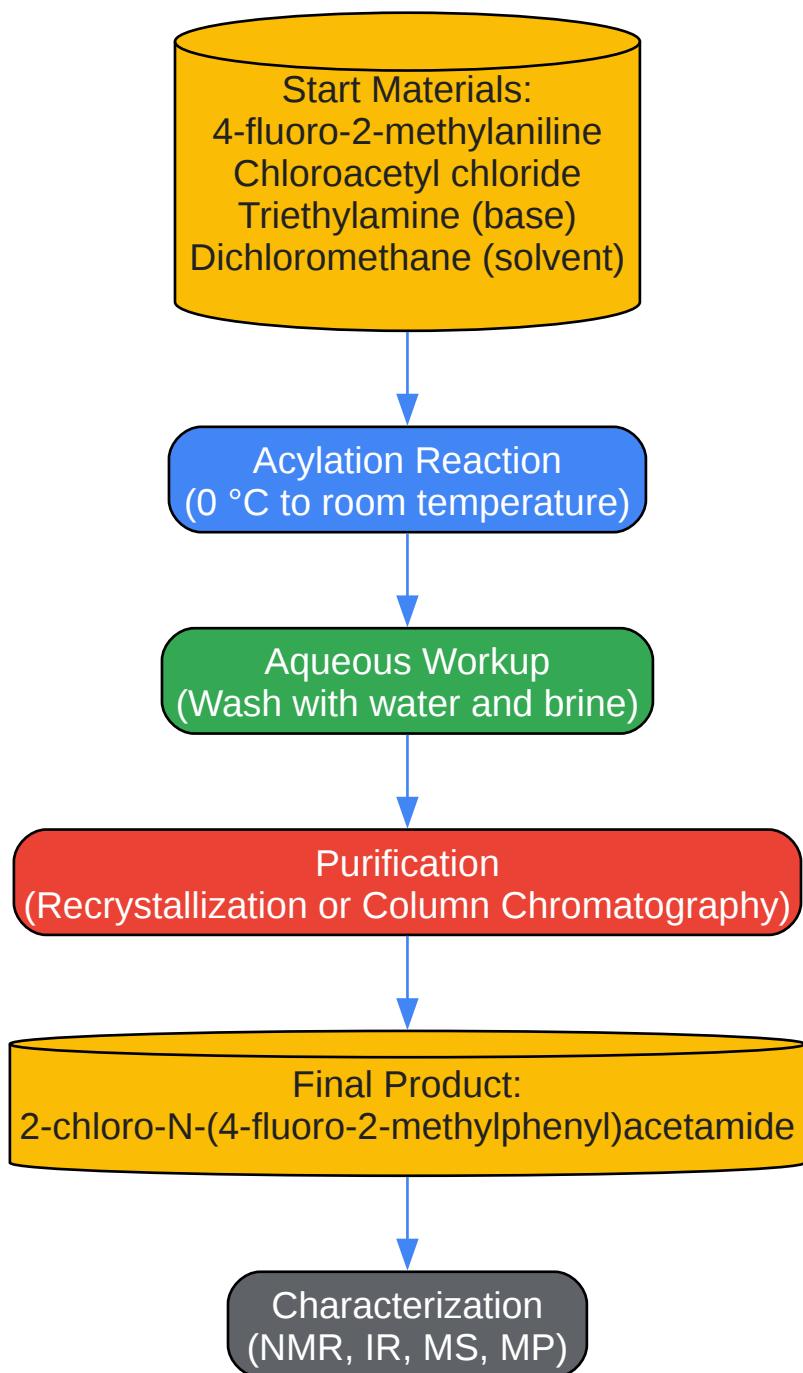
Introduction

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural motifs, including the chloroacetamide group and the substituted phenyl ring, are prevalent in a variety of biologically

active molecules. The chloroacetamide moiety, in particular, is a reactive functional group that can readily undergo nucleophilic substitution, making it a key building block for the synthesis of more complex molecular architectures. This technical guide aims to provide a detailed summary of the known and predicted physicochemical properties of this compound, a representative experimental protocol for its synthesis and characterization, and a discussion of its potential applications in research and development.

Physicochemical Characteristics

While specific experimental data for **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide** is not extensively reported, its general properties can be inferred from supplier information and comparison with analogous compounds.


Table 1: General and Predicted Physicochemical Properties

Property	Value/Description	Source/Basis
IUPAC Name	2-chloro-N-(4-fluoro-2-methylphenyl)acetamide	Nomenclature Rules
CAS Number	366-44-9	Chemical Abstracts Service
Molecular Formula	C ₉ H ₉ ClFNO	Elemental Composition
Molecular Weight	201.63 g/mol	Calculated
Appearance	Off-white to light yellow powder. [1]	Supplier Data [1]
Purity	≥98%	Supplier Data [1]
Melting Point	Not Reported (Predicted to be in the range of 100-150 °C)	Based on similar N-aryl acetamides
Boiling Point	Not Reported (Predicted to be >300 °C at 760 mmHg)	Based on similar N-aryl acetamides
Solubility	Predicted to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in water.	General solubility of N-aryl acetamides
Storage	Keep in a cool, dry place. [1]	Supplier Recommendation [1]

Synthesis and Purification

The synthesis of **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide** typically involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This is a standard method for the formation of N-aryl acetamides.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide**.

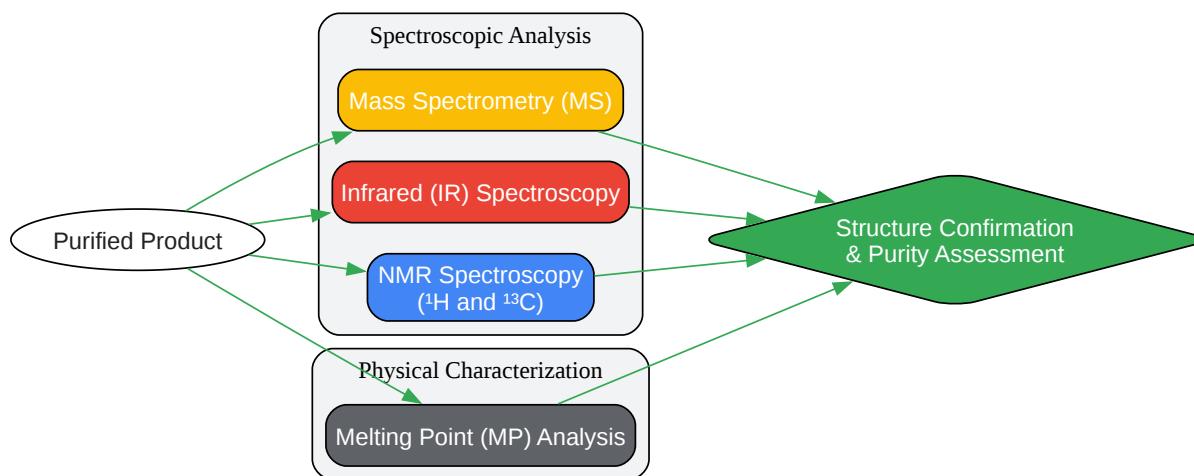
Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide**.

Materials:

- 4-fluoro-2-methylaniline
- Chloroacetyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ethanol or ethyl acetate/hexane for recrystallization

Procedure:


- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Acylating Agent:** Cool the solution to 0 °C in an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (optional, to remove excess amine), deionized water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide** as a solid.

Analytical Characterization

Due to the lack of published experimental spectra for the target compound, this section provides predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of the synthesized product.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals and Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The coupling patterns will be influenced by the fluorine and methyl substituents.- Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-9.5 ppm.- Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.- Methylene Protons (-CH₂Cl): A singlet around δ 4.1-4.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the range of δ 164-168 ppm.- Aromatic Carbons (Ar-C): Multiple signals between δ 110-140 ppm. The carbon attached to fluorine will show a large C-F coupling constant.- Methylene Carbon (-CH₂Cl): A signal around δ 42-45 ppm.- Methyl Carbon (-CH₃): A signal around δ 17-20 ppm.
IR (Infrared) Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A sharp to moderately broad band around 3250-3350 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.- N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.- Ar-H Stretch: Signals above 3000 cm⁻¹.- C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): An ion peak corresponding to the molecular weight ($m/z \approx 201$), with an isotopic pattern (M+2) characteristic of a compound containing one chlorine atom (approximately 3:1 ratio).- Key Fragment Ions: Fragmentation may occur via cleavage of the C-C bond adjacent to the carbonyl group, loss of the chloromethyl radical, or cleavage of the amide bond.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for **2-chloro-N-(4-fluoro-2-methylphenyl)acetamide**. However, the broader class of N-aryl-2-chloroacetamides has been investigated for a range of biological activities, including antimicrobial and anticancer properties. The reactivity of the α -chloroamide moiety allows for covalent modification of biological targets, which is a common mechanism of action for this class of compounds. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a readily synthesizable chemical intermediate with potential for use in the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide has provided a summary of its known and predicted physicochemical properties, a detailed, representative experimental protocol for its synthesis and purification, and an overview of the analytical methods for its characterization. While specific experimental data for this compound remains scarce, the information provided herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this and related molecules. It is anticipated that future research will further elucidate the specific properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356578#physicochemical-characteristics-of-2-chloro-n-4-fluoro-2-methylphenyl-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com